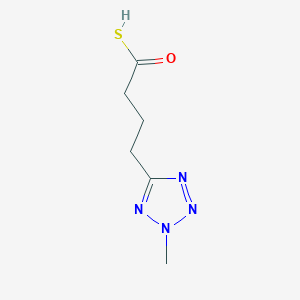
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid is a compound that belongs to the tetrazole family Tetrazoles are known for their unique chemical properties and biological activities
Métodos De Preparación
The synthesis of 4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid typically involves multiple steps. One common synthetic route starts with the reaction of 4-(bromomethyl)biphenyl-2-carbonitrile with ethyl 4-aminobenzoate in the presence of anhydrous potassium carbonate in refluxing acetonitrile to form an intermediate compound . This intermediate is then reacted with sodium azide and trimethylamine hydrochloride in toluene solvent with 10% sodium hydroxide to generate the final product .
Análisis De Reacciones Químicas
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial, anticancer, and anti-tuberculosis agent.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors in organisms via non-covalent interactions, leading to a wide range of biological effects . For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparación Con Compuestos Similares
4-(2-Methyl-2H-tetrazol-5-yl)butanethioic S-acid can be compared with other tetrazole derivatives such as:
4-(2H-Tetrazol-5-yl)benzoic acid: Known for its use in pharmaceuticals as a bioisostere of carboxylic acids.
2-(2H-Tetrazol-5-yl)terephthalic acid: Used in the synthesis of metal-organic frameworks with high adsorption capacities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
91939-91-2 |
|---|---|
Fórmula molecular |
C6H10N4OS |
Peso molecular |
186.24 g/mol |
Nombre IUPAC |
4-(2-methyltetrazol-5-yl)butanethioic S-acid |
InChI |
InChI=1S/C6H10N4OS/c1-10-8-5(7-9-10)3-2-4-6(11)12/h2-4H2,1H3,(H,11,12) |
Clave InChI |
JVHHPQZEOHRETG-UHFFFAOYSA-N |
SMILES canónico |
CN1N=C(N=N1)CCCC(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
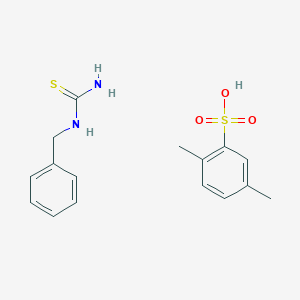
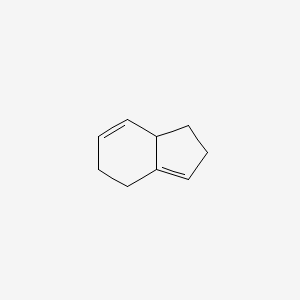
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

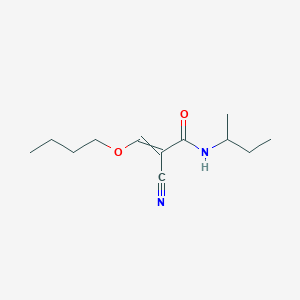

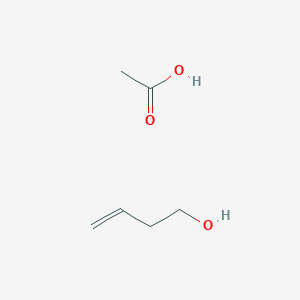
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
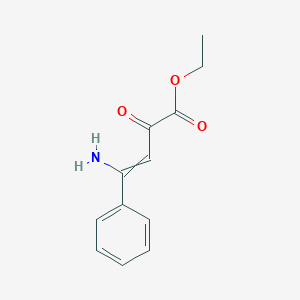

![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
